molecular formula C13H15NO2 B12876386 4-(Benzylamino)-3-ethylfuran-2(5H)-one

4-(Benzylamino)-3-ethylfuran-2(5H)-one

Cat. No.: B12876386
M. Wt: 217.26 g/mol
InChI Key: SQFXRXGZAJMSMJ-UHFFFAOYSA-N
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Description

4-(Benzylamino)-3-ethylfuran-2(5H)-one (CAS 501653-21-0) is a synthetic furanone derivative with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol . Furanones are a significant class of oxygen-containing heterocyclic compounds known as butenolides or unsaturated γ-lactones, which serve as valuable building blocks in organic synthesis . The 2(5H)-furanone scaffold, to which this compound belongs, is recognized for its wide range of bioactivity and is a common target in novel synthetic research . While specific biological data for this compound is not widely published in the available literature, structurally similar furanone derivatives have been extensively studied for their diverse medicinal properties, including anticancer, antibacterial, anti-inflammatory, and antifungal activities . The presence of the benzylamino group in the structure may contribute to its potential interaction with biological targets, as amine compounds are essential in many pharmaceutical and biological contexts . Researchers may find this compound useful as a key intermediate or synthon for developing more complex heterocyclic compounds or for exploring structure-activity relationships within the pharmacologically promising furanone class. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-(benzylamino)-4-ethyl-2H-furan-5-one

InChI

InChI=1S/C13H15NO2/c1-2-11-12(9-16-13(11)15)14-8-10-6-4-3-5-7-10/h3-7,14H,2,8-9H2,1H3

InChI Key

SQFXRXGZAJMSMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(COC1=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Benzylamino 3 Ethylfuran 2 5h One and Its Analogues

General Synthetic Approaches to 2(5H)-Furanone Derivatives

The construction of the 2(5H)-furanone ring can be achieved through a variety of synthetic transformations. These methods provide access to a wide array of substituted furanones, which can serve as precursors for more complex molecules.

Cyclization Reactions in Furanone Synthesis

Intramolecular cyclization is a cornerstone of furanone synthesis. One common approach involves the cyclization of γ-keto acids or their ester derivatives. For instance, a three-step sequence comprising a nucleophilic substitution, intramolecular cyclization, and an acid-catalyzed aldol (B89426) condensation has been effectively used to prepare novel arylidene 3(2H)-furanones. nih.govaston.ac.uk Another powerful method is the Paal-Knorr furan (B31954) synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic or basic conditions to form the furan ring, which can then be further modified to the furanone. More contemporary methods, such as the TFA-catalyzed dehydrofluorinative cyclization of 2,2-difluoro-3-hydroxy-1,4-diketones, offer rapid access to fluoro 3(2H)-furanones under mild conditions. orgsyn.org Similarly, γ-sulfanylamides can be converted to 5-amino-3(2H)-furanones via an S-methylation/intramolecular cyclization protocol. aston.ac.uk

Aldol Condensations and Related Carbon-Carbon Bond Formations

Aldol condensations are pivotal for constructing the carbon framework of many furanone derivatives. aston.ac.uk This reaction can be used to introduce substituents onto a pre-existing furanone ring or to build the ring itself. A notable example is the acid-catalyzed aldol condensation between a 3(2H)-furanone and an aromatic aldehyde, which can be performed in aqueous media, aligning with green chemistry principles. aston.ac.ukgoogle.com Titanium tetrachloride (TiCl₄)-promoted direct aldol additions between ketones and α,α-dimethoxyketones provide a one-pot annulation method to form di- or trialkyl-substituted 2(5H)-furanones. nist.gov This process involves a crossed Ti-direct aldol addition followed by an acid-induced cyclo-condensation. nist.gov

Table 1: Aldol Condensation Approaches to Furanones
MethodReactantsKey FeaturesReference
Acid-Catalyzed Aldol Condensation3(2H)-Furanone ester, Aromatic aldehydeOccurs in aqueous media; Crystalline product without purification. aston.ac.uk
TiCl₄-Promoted Direct Aldol AnnulationKetones, α,α-DimethoxyketonesOne-pot synthesis; Forms di- or trialkyl-substituted 2(5H)-furanones. nist.gov

Asymmetric Synthetic Routes to Chiral Furanones

The development of asymmetric routes to chiral furanones is of great interest due to the stereospecificity of many biological targets. nih.gov Chiral pool synthesis, which utilizes naturally occurring chiral molecules like amino acids or terpenes, is a common strategy. researchgate.net For example, optically active 2(5H)-furanone derivatives have been prepared from l-menthol (B7771125) and l-borneol. nih.gov These chiral alcohols are reacted with mucochloric or mucobromic acid to form diastereomeric 3,4-dihalo-5-alkoxy-2(5H)-furanones, which can be separated and used for further synthesis. nih.govnih.gov Another approach is the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. Sharpless asymmetric epoxidation and dihydroxylation are powerful reactions that can be used to create chiral intermediates for furanone synthesis.

Oxidative Methods for Furanone Ring Formation

Oxidative transformations provide another important avenue to 2(5H)-furanones. The oxidation of furans or furfurals is a common starting point. For example, the oxidation of furfural (B47365) with performic acid yields a mixture of furanones. google.com A more efficient and scalable method for producing 5-hydroxy-2(5H)-furanone involves the oxidation of furan using oxone in water. Oxidative ring expansion of 4-hydroxy-2-cyclobutenones represents a more advanced strategy. Reaction of these cyclobutenone derivatives with halogenating agents like N-chlorosuccinimide (NCS) or bromine can induce a cationic ring-opening–ring-closure mechanism to yield 5-halo-2(5H)-furanones.

Table 2: Oxidative Methods for Furanone Synthesis
Starting MaterialOxidant/ReagentProduct TypeReference
FuranOxone5-Hydroxy-2(5H)-furanone
FurfuralPerformic AcidMixture of furanones google.com
4-Hydroxy-2-cyclobutenoneN-Chlorosuccinimide (NCS)5-Halo-2(5H)-furanone

Targeted Synthesis of 4-(Benzylamino)-3-ethylfuran-2(5H)-one

The synthesis of the specific molecule this compound requires a strategy that allows for the precise installation of both the ethyl group at the C3 position and the benzylamino group at the C4 position. This is typically achieved through a multi-step process starting from a suitable furanone precursor.

Introduction of the Benzylamino Moiety via Nucleophilic Amine Reactions with Furanone Precursors

The most direct and widely employed method for introducing an amino group onto the C4 position of a furanone ring is through nucleophilic substitution. This strategy relies on a precursor that has a good leaving group, typically a halogen, at the C4 position. The synthesis of a combinatorial library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones has demonstrated the feasibility of this approach, where various amines are reacted with a halogenated furanone scaffold. aston.ac.uk

A plausible synthetic route to this compound would begin with a 3-ethyl-4-halo-2(5H)-furanone precursor. The reaction of this precursor with benzylamine (B48309) would proceed via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electron-deficient C4 carbon of the furanone ring and displacing the halide ion. The reaction is often facilitated by a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

Research on related structures supports this proposed pathway. For instance, the thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones is known to be highly regioselective, affording 4-thiosubstituted products, which suggests that the C4 position is highly activated for nucleophilic attack. nih.gov Furthermore, libraries of 4-amino-5-hydroxy-2(5H)-furanones have been successfully prepared by reacting mucohalogen acids with various amines. nist.gov A study on combinatorial libraries specifically mentions the synthesis of a 4-benzylamino-2(5H)-furanone derivative, which was identified as a promising antibiotic agent. While the specific precursor in that study was a 3-halo-5-alkoxy-2(5H)-furanone, the principle of nucleophilic substitution by benzylamine at C4 remains the same. The ethyl group at C3 would need to be incorporated into the furanone precursor prior to the amination step.

Table 3: Plausible Synthesis of this compound
StepReaction TypeReactantsKey TransformationRelevant Findings
1Precursor SynthesisAppropriate starting materials (e.g., ethyl-substituted keto-ester)Formation of a 3-ethyl-4-halo-2(5H)-furanone ring.General furanone syntheses can be adapted to introduce the 3-ethyl substituent.
2Nucleophilic Substitution3-Ethyl-4-halo-2(5H)-furanone, BenzylamineDisplacement of the C4-halogen by the benzylamino group.Synthesis of 4-amino furanone libraries confirms the viability of reacting amines with C4-halogenated furanones. nist.gov

Stereoselective Installation of the Benzylamino Group

While the C4 carbon in this compound is not a stereocenter, the principles of stereoselective synthesis are crucial for creating analogues with chirality at C4 or C5. Achieving stereocontrol during the introduction of the amino group is a key challenge in modern organic synthesis.

Organocatalysis has emerged as a powerful tool for stereoselective transformations. mdpi.com Chiral catalysts, such as derivatives of cinchona alkaloids, can be used to control the facial selectivity of a nucleophilic attack on the furanone ring system. nih.govnih.gov These catalysts can operate through various activation modes, including general base catalysis or phase-transfer catalysis, to guide the incoming nucleophile to a specific face of the molecule, thereby creating a new stereocenter with high diastereomeric or enantiomeric excess. nih.gov For example, the asymmetric synthesis of dihydrofuranone spirooxindoles has been achieved with high enantioselectivity using recyclable fluorous bifunctional organocatalysts. researchgate.net Such methodologies could be adapted for the stereoselective installation of a benzylamino group on a suitable furanone precursor.

The general strategies for the stereoselective synthesis of α-aminophosphonic acids, which often involve the addition of a nucleophile to a chiral imine, provide a conceptual framework that can be applied to furanone chemistry. nih.gov By using a chiral auxiliary or a chiral catalyst, it is possible to direct the addition of benzylamine to a prochiral furanone derivative, leading to a single stereoisomer.

Strategies for Incorporating the Ethyl Substituent at C3

The introduction of an alkyl group, such as ethyl, at the C3 position of the furanone ring can be accomplished through several synthetic routes.

One common method is to utilize a starting material that already contains the desired C3 substituent. For example, the synthesis can start from a 2-ethyl-substituted precursor which is then elaborated into the furanone ring.

Alternatively, the ethyl group can be introduced onto a pre-formed furanone ring via C-H functionalization or by using an appropriate directing group. Ruthenium-catalyzed C3-alkylation of furfural derivatives has been demonstrated, offering a pathway to C3-substituted furans. beilstein-journals.orgnih.gov While this is on a furan ring, similar transition-metal-catalyzed cross-coupling reactions could potentially be adapted for 2(5H)-furanones. The Suzuki-Miyaura reaction, for instance, has been used to synthesize 3,4-disubstituted-furan-2(5H)-one derivatives, indicating the feasibility of forming carbon-carbon bonds at the C3 position using metal catalysis. researchgate.net

Another strategy involves the alkylation of an enolate generated from a 2(5H)-furanone. Deprotonation at the C3 position would generate a nucleophilic enolate that could then react with an ethyl electrophile, such as ethyl iodide or ethyl bromide, to install the C3-ethyl group.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. testbook.com For this compound, several disconnections are possible.

A primary retrosynthetic disconnection breaks the C4-N bond, which is a common bond formation in the forward synthesis. This leads back to benzylamine and a 4-substituted-3-ethylfuran-2(5H)-one precursor, such as a 4-halo derivative (I ). This precursor is a key intermediate in this synthetic plan.

Further deconstruction of intermediate I can be envisioned. A disconnection of the C3-ethyl bond would lead to a simpler 4-halo-2(5H)-furanone (II ). This suggests a synthesis where the furanone ring is formed first, followed by sequential C3-ethylation and C4-amination.

Alternatively, the furanone ring itself can be disconnected. A plausible route involves a condensation reaction. This retrosynthesis points towards a multicomponent strategy, potentially involving an ethyl-substituted keto-acid or ester, an aldehyde, and benzylamine, which could assemble the substituted furanone core in a single pot.

Figure 1: Retrosynthetic Analysis O O O // // // Ph-CH2-NH-\ Br-\ Br- | | | ---C=C---Et => ---C=C---Et => ---C=C---H | | | | | | O---CH2 O---CH2 O---CH2 Target Molecule Intermediate I Intermediate II | V Simpler Precursors (e.g., keto-ester, benzylamine, etc.)

Catalytic Approaches in Furanone Synthesis

Metal-Catalyzed Transformations for Furanone Synthesis

The construction of the furan-2(5H)-one scaffold, a core structural motif in numerous natural products and biologically active compounds, has been significantly advanced through the use of metal-catalyzed transformations. These methods offer high efficiency, selectivity, and functional group tolerance, providing powerful tools for the synthesis of complex substituted butenolides. Key transition metals employed in these synthetic strategies include palladium, gold, and rhodium, each enabling unique bond formations and cyclization pathways.

Palladium catalysis, in particular, has proven to be exceptionally versatile for the synthesis and functionalization of the furanone ring. One of the most direct methods for introducing substituents at the C-4 position of the butenolide ring is through cross-coupling reactions. Research has demonstrated the efficacy of palladium-catalyzed Suzuki-type cross-coupling between a 4-sulfonyloxy-2(5H)-furanone and various boronic acids. organic-chemistry.orgysu.am Specifically, 4-tosyl-2(5H)-furanone, which is stable and readily prepared, serves as an excellent substrate for these reactions. organic-chemistry.org This approach allows for the introduction of a wide array of aryl and vinyl substituents at the C-4 position, which is a critical step for creating analogues of this compound. The typical conditions for this transformation involve a palladium catalyst, such as PdCl2(PPh3)2, and a base in a suitable solvent system. organic-chemistry.org

Beyond functionalization of a pre-formed ring, palladium catalysis is also instrumental in the de novo synthesis of the furanone core. Palladium(II)-catalyzed intramolecular oxycarbonylation of alkynes is a powerful method for accessing densely functionalized butenolides. digitellinc.com Another significant approach involves the palladium-catalyzed oxidative cyclization of α-hydroxyenones, which proceeds via an intramolecular conjugate addition to furnish furan-3(2H)-one derivatives. acs.org Furthermore, multicomponent reactions catalyzed by palladium provide a pathway to fully substituted alkylidene-furanones from ynones, imines, and aryl iodides, showcasing the high degree of molecular complexity that can be achieved in a single step. acs.org

Gold catalysts have also emerged as powerful tools for furanone synthesis, primarily through the cyclization of functionalized alkynes. Cationic gold(I) complexes, for instance, effectively catalyze the intramolecular cyclization of γ-hydroxyalkynones to yield substituted 3(2H)-furanones under mild conditions. nih.govacs.org This method is valued for its high yields and applicability to a range of substrates. nih.gov Gold-catalyzed cyclization of 2-oxo-3-butynoic esters with various nucleophiles also provides an efficient and direct route to substituted 3(2H)-furanones. acs.org

Rhodium catalysts are predominantly utilized in asymmetric transformations involving butenolides. For example, rhodium-catalyzed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides has been developed to produce chiral γ-butyrolactones with high enantioselectivity. nih.govrsc.org While this transforms the furanone into a lactone, it highlights the utility of rhodium in stereocontrolled functionalization of the butenolide system. Additionally, rhodium-catalyzed alkenylation of β,γ-unsaturated butenolides offers a dynamic kinetic resolution approach to chiral butyrolactones, further demonstrating the utility of rhodium in creating stereochemically complex structures derived from the furanone core. acs.org

The following tables summarize representative examples of these metal-catalyzed transformations, illustrating the scope and efficiency of the various catalytic systems in the synthesis of substituted furanones and related structures.

Table 1: Palladium-Catalyzed Cross-Coupling of 4-Tosyl-2(5H)-furanone with Boronic Acids

Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPdCl2(PPh3)2KFTHF/H2O6085 organic-chemistry.org
4-Methoxyphenylboronic acidPdCl2(PPh3)2KFTHF/H2O6082 organic-chemistry.org
3-Thiopheneboronic acidPdCl2(PPh3)2KFTHF/H2O6075 organic-chemistry.org
Cyclopropylboronic acidPd(OAc)2/AsPh3K3PO4Toluene8085 ysu.am

Table 2: Gold-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones

SubstrateCatalyst SystemSolventTemperature (°C)Yield (%)Reference
1,3-Diphenyl-4-hydroxy-1-butyn-1-one(p-CF3C6H4)3PAuCl/AgOTfCH2Cl22594 nih.gov
4-Hydroxy-1-phenyl-1-nonyn-3-one(p-CF3C6H4)3PAuCl/AgOTfCH2Cl22585 nih.gov
1-Cyclohexyl-4-hydroxy-4-methyl-1-pentyn-3-one(p-CF3C6H4)3PAuCl/AgOTfCH2Cl22578 nih.gov

Chemical Transformations and Mechanistic Investigations of 4 Benzylamino 3 Ethylfuran 2 5h One and Furanone Analogues

Reactivity Profiles of the 2(5H)-Furanone Core

The reactivity of the 4-amino-substituted 2(5H)-furanone core is dominated by its nature as a vinylogous amide. This system, characterized by a conjugated double bond between the amine and the carbonyl group, allows for the transmission of electronic effects, influencing the molecule's behavior in various reactions. wikipedia.org

Nucleophilic Substitution Reactions

The synthesis of 4-amino-2(5H)-furanones, such as the title compound, often proceeds via nucleophilic substitution on activated furanone precursors. Halogenated furanones, like mucochloric or mucobromic acid, are common starting materials. mdpi.comaston.ac.uk The reaction outcome is highly dependent on the conditions employed.

Primary aryl and heteroaryl amines react with 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) in polar solvents through a Michael-type addition-elimination mechanism. This reaction results in the substitution of the halogen at the C4 position to yield 4-amino derivatives. mdpi.com In contrast, reactions with primary and secondary aliphatic amines in aprotic solvents tend to produce 5-amino derivatives. mdpi.com This differential reactivity highlights the influence of solvent polarity and nucleophile character on the regioselectivity of the substitution.

A solid-phase approach has also been developed for the synthesis of 4-amino-5-hydroxy-2(5H)-furanones, where a resin-bound furanone is treated with various amines to achieve substitution at the 4-position. aston.ac.uk

Table 1: Nucleophilic Substitution Reactions on Furanone Precursors
Furanone PrecursorNucleophileSolvent/ConditionsProduct TypeCitation
3,4-Dihalo-5-hydroxy-2(5H)-furanonePrimary Aryl AminesPolar (e.g., MeOH, DMSO)4-Amino-3-halo-5-hydroxy-2(5H)-furanone mdpi.com
3,4-Dihalo-5-hydroxy-2(5H)-furanoneAliphatic AminesAprotic (e.g., Benzene, Toluene) with H₂SO₄5-Amino-3,4-dihalo-2(5H)-furanone mdpi.com
Resin-bound 3,4-Dihalo-5-hydroxy-2(5H)-furanoneVarious AminesSolid Phase (DMF/DCM)Resin-bound 4-Amino-3-halo-5-hydroxy-2(5H)-furanone aston.ac.uk

Ring Opening Reactions and Subsequent Derivatizations

The lactone ring of 2(5H)-furanones is susceptible to cleavage under both acidic and basic conditions. In solution, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with their acyclic 4-oxo-butenoic acid form. mdpi.com The position of this equilibrium is influenced by factors such as pH.

Under acidic conditions, the furanone ring can react via its acyclic form. For instance, reaction with amino acid esters involves the formation of an imine with the open-chain aldehyde, which can then undergo reduction and subsequent intramolecular cyclization to form a lactam. mdpi.comnih.gov In the presence of bases, the equilibrium shifts towards the open-chain form, which can then participate in further reactions. mdpi.com

The hydrolysis of the 2(5H)-furanone ring has also been investigated. Oxidation with hydrogen peroxide at pH 3 to 8 can convert 2(5H)-furanone almost quantitatively into succinic acid.

Table 2: Ring Opening Reactions of 2(5H)-Furanone Derivatives
Furanone DerivativeReagent/ConditionsKey IntermediateFinal ProductCitation
3,4-Dichloro-5-hydroxy-2(5H)-furanoneAmino acid esters, acidic conditionsAcyclic imineLactam of 4-amino-2,3-dichloro-buten-2-oic acid mdpi.comnih.gov
2(5H)-FuranoneH₂O₂, pH 3-8Not specifiedSuccinic acid
5-Hydroxy-2(5H)-furanoneH₂/Pd-Re/C, H₂O, 140 °CGamma-butyrolactone (GBL)1,4-Butanediol (BDO)

Cycloaddition Reactions of Furanone Derivatives

The conjugated system of the 2(5H)-furanone core allows it to participate in various cycloaddition reactions, acting as either the 2π or 4π component. These reactions are powerful tools for constructing complex cyclic and polycyclic systems.

[2+2] Photocycloadditions: 2(5H)-Furanone undergoes photochemical [2+2] cycloaddition with alkenes and alkynes. These reactions typically proceed through the formation of a triplet 1,4-biradical intermediate, which then evolves to the final cyclobutane or cyclobutene product.

[4+2] Cycloadditions (Diels-Alder Reactions): The furan (B31954) ring can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than other common dienes like cyclopentadiene. The reactivity and selectivity of these cycloadditions are highly dependent on substituents. Electron-withdrawing groups on the furan ring can enhance its reactivity. Conversely, α,β-unsaturated lactones can also act as dienophiles. For example, 5-methylene-2(5H)-furanone has been shown to participate as a dienophile in Diels-Alder reactions.

Table 3: Cycloaddition Reactions of Furanone Derivatives
Reaction TypeFuranone RoleReaction PartnerResulting StructureCitation
[2+2] Photocycloaddition2π componentEthyleneCyclobutane-fused lactone
[2+2] Photocycloaddition2π componentAcetyleneCyclobutene-fused lactone
[4+2] Diels-AlderDiene (4π component)Maleic anhydrideOxabicycloheptene derivative
[4+2] Diels-AlderDienophile (2π component)ButadieneSpirocyclic lactone

Transformations Involving the Benzylamino Group

The benzylamino substituent offers two primary sites for chemical modification: the amine functionality itself and the reactive benzylic carbon.

Chemical Modifications of the Amine Functionality

The nitrogen atom in 4-(benzylamino)-3-ethylfuran-2(5H)-one is part of a vinylogous amide system. wikipedia.org Due to resonance delocalization of the nitrogen lone pair into the conjugated π-system, its nucleophilicity is significantly reduced compared to a typical secondary amine. Consequently, reactions such as acylation or alkylation at the nitrogen center require more forcing conditions.

While specific studies on the title compound are limited, the general reactivity of vinylogous amides suggests that derivatization is feasible. acs.orgacs.org For example, acylation with highly reactive acylating agents (e.g., acid chlorides or anhydrides) under basic conditions, or alkylation with potent alkylating agents like triflates, could potentially be used to modify the amine functionality. These transformations would yield N-acyl or N-alkyl derivatives, respectively, further diversifying the molecular structure.

Reactions at the Benzylic Position

The benzylic carbon—the CH₂ group attached to both the phenyl ring and the nitrogen atom—is a site of enhanced reactivity. chemistrysteps.com This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize radical, cationic, or anionic intermediates through resonance. chemistrysteps.comlibretexts.orglibretexts.org

Oxidative Transformations: The benzylic position is particularly susceptible to oxidation. The oxidation of N-benzyl amides and amines has been extensively studied. A variety of reagents can effect this transformation, leading to different products. For instance, oxidative debenzylation can be achieved using an alkali metal bromide/oxidant system, which proceeds via a bromo radical that abstracts a hydrogen atom from the benzylic position. acs.orgnih.govorganic-chemistry.orgacs.org This process ultimately cleaves the benzyl group, yielding the corresponding amide. Other methods can oxidize the benzylic position to an imine or, upon hydrolysis, a carbonyl group. nih.gov

Radical Halogenation: The benzylic C-H bonds can be selectively cleaved under radical conditions. Reagents such as N-bromosuccinimide (NBS), often used with a radical initiator like benzoyl peroxide, can introduce a bromine atom at the benzylic position. chemistrysteps.comlibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, ensuring high selectivity for this position over other C-H bonds in the molecule. libretexts.orglibretexts.org The resulting α-haloamine can serve as a precursor for further synthetic manipulations.

Table 4: Representative Reactions at the Benzylic Position of N-Benzylamines/Amides
Reaction TypeReagent(s)Key IntermediateProduct TypeCitation
Oxidative DebenzylationKBr / OxoneBenzylic radical, Iminium cationAmide (N-H) acs.orgorganic-chemistry.org
Radical BrominationN-Bromosuccinimide (NBS), InitiatorBenzylic radicalα-Bromo N-benzylamine chemistrysteps.comlibretexts.org
Oxidation to ImineK₂S₂O₈Benzylic radical cationN-sulfonylimine (from N-sulfonylbenzylamine) nih.gov
Anodic OxidationElectrolysis in MeOHBenzylic carbocationα-Methoxy N-benzylamine capes.gov.br

Mechanisms of Furanone Chemical Reactions

The chemical reactivity of the furanone ring, particularly in compounds like this compound, is a subject of significant interest due to the ring's susceptibility to various transformations. Understanding the underlying mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic pathways to novel compounds. Theoretical calculations and the study of kinetic and thermodynamic parameters are powerful tools for gaining deep insights into these processes.

Elucidation of Reaction Pathways using Theoretical Calculations

Theoretical and computational chemistry provides an indispensable methodology for investigating the complex reaction pathways of furanone derivatives. Density Functional Theory (DFT) is a commonly employed method for mapping the potential energy surfaces of these reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies. researcher.liferesearchgate.netresearchgate.net

For instance, in studying the transformation of furanone precursors, DFT calculations can elucidate the step-by-step mechanistic details. researchgate.net These calculations help in understanding how factors like substituent effects, solvent, and temperature influence the reaction course. All calculations are typically carried out using established levels of theory, such as CAM-RB3LYP/6-311++G(d,p), as implemented in software suites like Gaussian-16, to ensure accuracy. researcher.liferesearchgate.net By modeling the interaction of reactants and reagents, researchers can predict the most likely pathway and identify the rate-determining steps of a given transformation. This theoretical approach is fundamental to comprehending how furanone rings open and re-cyclize to form different heterocyclic systems.

Kinetic and Thermodynamic Aspects of Furanone Transformations

The study of kinetics and thermodynamics governs the feasibility and rate of chemical transformations involving furanones. mdpi.com Thermodynamic parameters, such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the spontaneity and equilibrium position of a reaction. Kinetic parameters, primarily the activation energy (ΔG‡), dictate the reaction rate.

These findings highlight that even if a transformation is thermodynamically favorable, it may be kinetically slow due to a high activation barrier. mdpi.com For the transformation of this compound, similar analyses would be critical in predicting reaction conditions needed to favor one product over another, thereby enabling rational control over the synthesis of new heterocyclic compounds. mdpi.com

Furanone Ring Transformations to Other Heterocyclic Systems

The furanone scaffold is a versatile building block in organic synthesis, readily undergoing ring transformation reactions to produce a variety of other important heterocyclic systems. researchgate.net By reacting with different nucleophiles, the furanone ring can be opened and subsequently recyclized to form nitrogen-containing heterocycles such as pyrrolones, pyridazinones, and oxadiazoles. These transformations significantly expand the chemical space accessible from furanone precursors.

Synthesis of Pyrrolone Derivatives from Furanones

The conversion of furanones into pyrrolone derivatives represents a direct and efficient method for synthesizing these valuable nitrogen-containing heterocycles. researchgate.netresearchgate.net The reaction typically involves the treatment of a furanone, such as a 3-arylidene-5-aryl-furan-2(3H)-one, with a primary amine or ammonia. researchgate.net In the context of this compound, the existing benzylamino group is a key feature, but transformations of analogous furanones often involve reaction with amines like benzylamine (B48309) to yield N-benzyl pyrrolones. researchgate.net

The mechanism is analogous to the Paal-Knorr pyrrole synthesis, where the furanone acts as a masked 1,4-dicarbonyl compound. polimi.it The primary amine attacks the carbonyl group, leading to ring opening, followed by intramolecular condensation and dehydration to form the more stable five-membered pyrrolone ring. This method provides a straightforward route to a diverse range of substituted pyrrolones. researchgate.netnih.gov

Table 1: Synthesis of Pyrrolone Derivatives from Furanones
Furanone PrecursorReagentProductReaction ConditionsReference
3-Arylidene-5-aryl-furan-2(3H)-oneAmmonia3-Arylidene-5-aryl-2(3H)-pyrroloneTypically involves heating in a suitable solvent. researchgate.net
3-Arylidene-5-aryl-furan-2(3H)-oneBenzylamine3-Arylidene-5-aryl-1-benzyl-2(3H)-pyrroloneReaction with the primary amine. researchgate.net
3-Hydroxy-2-pyrones (Furanone analogue)Primary Amines (e.g., n-butylamine, benzylamine)N-substituted pyrrole carboxylic acid derivativesSolvent-free at 65 °C or in basic water-methanol solutions at room temperature. polimi.it

Formation of Pyridazinone Derivatives

Pyridazinone derivatives, known for their wide range of biological activities, can be readily synthesized from furanone precursors. scholarsresearchlibrary.com The key transformation involves the reaction of a 2(3H)-furanone with hydrazine or its derivatives, such as phenylhydrazine. researchgate.netnih.gov This reaction provides a powerful tool for constructing the six-membered pyridazinone ring system.

The reaction proceeds via nucleophilic attack of the hydrazine at the furanone's carbonyl carbon, which induces ring opening. The resulting intermediate then undergoes intramolecular cyclization and dehydration to afford the stable pyridazinone derivative. researchgate.net This synthetic strategy has been successfully applied to various substituted furanones, demonstrating its utility in generating libraries of pyridazinone compounds for further investigation. researchgate.netresearchgate.net

Table 2: Formation of Pyridazinone Derivatives from Furanones
Furanone PrecursorReagentProduct TypeReaction ConditionsReference
3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanoneHydrazine HydratePyridazin-3(4H)-one derivativeStirring with hydrazine hydrate, followed by cyclization. researchgate.net
2-FuranonesPhenyl Hydrazine1-Phenyl-pyridazinone derivativeRefluxing with phenyl hydrazine. researchgate.net
Substituted Acetophenone and Glyoxalic AcidHydrazine HydratePyridazin-3-one derivativesOne-pot multistep reaction involving ring closure with hydrazine hydrate. nih.gov

Access to Oxadiazole and Other Nitrogen-Containing Heterocycles

The furanone ring also serves as a starting point for the synthesis of other important nitrogen-containing heterocycles, notably 1,3,4-oxadiazoles. ajrconline.orgnih.gov The synthesis of oxadiazoles from furanones is typically a multi-step process. The furanone is first converted into a corresponding acid hydrazide. This is often achieved by reacting the furanone with hydrazine hydrate to form a hydrazide intermediate, which can sometimes be a pyridazinone that is then further reacted. researchgate.net

This acid hydrazide is a crucial intermediate that can be cyclized to form the 1,3,4-oxadiazole ring using various dehydrating agents such as phosphorus oxychloride or by reacting with reagents like carbon disulfide. researchgate.netnih.govjchemrev.com This sequence of ring-opening, functional group transformation, and subsequent cyclization showcases the synthetic versatility of furanones in accessing diverse heterocyclic scaffolds. jchemrev.com

Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives from Furanone Precursors
Furanone Precursor/IntermediateKey ReagentsProduct TypeGeneral StrategyReference
3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone1. Hydrazine Hydrate 2. Acetic Anhydride1,3,4-Oxadiazole derivativeConversion to a hydrazide intermediate followed by cyclization. researchgate.net
Acid Hydrazide (derived from furanone)Phosphorus Oxychloride (POCl₃)2,5-Disubstituted-1,3,4-oxadiazoleCyclodehydration of the corresponding diacylhydrazine or reaction with a carboxylic acid. nih.gov
Hydrazide derivativeCarbon Disulfide (CS₂) in PyridineOxadiazole-thione derivativeRefluxing the hydrazide with CS₂. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization of Furanones

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural insights through fragmentation analysis. creative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental formula by measuring the m/z value with very high accuracy, typically to within 5 parts per million (ppm). nih.gov This level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. thermofisher.com For 4-(benzylamino)-3-ethylfuran-2(5H)-one, with a molecular formula of C₁₃H₁₅NO₂, HRMS is used to confirm this composition by comparing the experimentally measured accurate mass with the theoretically calculated mass.

Table 1: Expected HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₅NO₂
Calculated Exact Mass ([M+H]⁺) 218.1176
Expected Measured Mass ([M+H]⁺) 218.1176 ± 0.0011 (for 5 ppm accuracy)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Information

Tandem Mass Spectrometry (MS/MS) is employed to deduce the structural connectivity of a molecule. libretexts.org In an MS/MS experiment, the molecular ion (or a specific precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. imreblank.ch The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, the fragmentation is expected to occur at the most labile bonds. Key predicted fragmentation pathways include the cleavage of the benzylic C-N bond and fragmentations within the furanone ring. A prominent fragment would be the tropylium cation at m/z 91, which is characteristic of benzyl-containing compounds. Other significant fragments would arise from the loss of neutral molecules like CO and C₂H₄ from the furanone core. imreblank.chlibretexts.org

Table 2: Predicted Key MS/MS Fragmentation Data for this compound ([M+H]⁺ Precursor Ion)

m/z of Fragment Ion Proposed Lost Neutral Fragment Proposed Fragment Structure/Identity
189.0808 C₂H₄ (Ethene) [M+H - C₂H₄]⁺
126.0597 C₇H₇N (Benzylamine) [Furanone core]⁺

Ion Mobility Spectrometry (IMS) Coupled with MS

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber under a weak electric field. researchgate.netchemrxiv.orgnih.gov This technique can separate isomeric and isobaric compounds that are indistinguishable by mass spectrometry alone. nih.gov For the analysis of heterocyclic compounds, IMS-MS can enhance analytical power by reducing spectral complexity and providing structural information through the measurement of an ion's collision cross-section (CCS), a value related to its rotational average size and shape. researchgate.netnih.gov This technique would be particularly useful for separating this compound from any potential synthesis byproducts or isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C. uobasrah.edu.iq

1D NMR (¹H, ¹³C) for Core Structure Confirmation

One-dimensional (1D) NMR spectra provide fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting). The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms. uobasrah.edu.iqpreprints.org For this compound, the spectra would confirm the presence of the ethyl group, the benzyl group, and the substituted furanone core. researchgate.netnih.gov

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.40 - 7.25 Multiplet 5H Phenyl group protons (C₆H₅)
~5.50 Broad Singlet 1H Amine proton (N-H)
~4.60 Singlet 2H Methylene protons of furanone ring (C₅-H₂)
~4.40 Singlet 2H Benzylic protons (N-CH₂)
~2.20 Quartet 2H Methylene protons of ethyl group (-CH₂CH₃)

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~175 C=O (C₂)
~145 C=C (C₄)
~138 Quaternary phenyl carbon
~129 Phenyl carbons (ortho, meta)
~128 Phenyl carbon (para)
~115 C=C (C₃)
~70 Methylene carbon of furanone ring (C₅)
~48 Benzylic carbon (N-CH₂)
~18 Methylene carbon of ethyl group (-CH₂CH₃)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the complete molecular structure by revealing through-bond and through-space correlations. science.govipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, a key correlation would be observed between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu It is crucial for piecing together the molecular skeleton by connecting different spin systems. For instance, HMBC would show correlations from the benzylic protons to the C4 carbon of the furanone ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are physically close to each other, regardless of whether they are connected through bonds. researchgate.net This is useful for determining stereochemistry and conformation. A potential NOESY correlation could be observed between the N-H proton and the benzylic -CH₂- protons.

Table 5: Predicted Key 2D NMR Correlations for this compound

Experiment Correlating Protons (¹H δ) Correlating Carbons (¹³C δ) Information Gained
COSY ~2.20 (-CH₂CH₃) ~1.10 (-CH₂CH₃) Connectivity of the ethyl group.
HSQC ~7.3 (Ph-H) ~128-129 (Ph-C) Direct C-H bonds in the phenyl ring.
~4.60 (C₅-H₂) ~70 (C₅) Direct C-H bond in the furanone ring.
~4.40 (N-CH₂) ~48 (N-CH₂) Direct C-H bond of the benzyl methylene.
~2.20 (-CH₂CH₃) ~18 (-CH₂CH₃) Direct C-H bond of the ethyl methylene.
~1.10 (-CH₂CH₃) ~13 (-CH₂CH₃) Direct C-H bond of the ethyl methyl.
HMBC ~4.40 (N-CH₂) ~145 (C₄), ~138 (Quat. Ph-C) Connects benzyl group to the furanone ring and phenyl ring.
~2.20 (-CH₂CH₃) ~115 (C₃), ~145 (C₄) Connects ethyl group to the furanone ring.
~5.50 (N-H) ~145 (C₄), ~48 (N-CH₂) Confirms position of the amine proton.

| NOESY | ~5.50 (N-H) | ~4.40 (N-CH₂) | Spatial proximity of amine and benzylic protons. |

Chiroptical Spectroscopic Methods

Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exquisitely sensitive to the spatial arrangement of atoms and are therefore indispensable for determining the absolute configuration and conformation of chiral furanones.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint of a molecule's stereochemistry. For furanones, the chromophore responsible for the electronic transitions is typically the α,β-unsaturated γ-lactone ring system.

The absolute configuration of a chiral center in a furanone molecule can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations. nih.govresearchgate.net Time-dependent density functional theory (TDDFT) is a commonly employed computational method for this purpose. nih.govresearchgate.net The process involves calculating the theoretical ECD spectra for both possible enantiomers of the target molecule. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration. researchgate.net

Table 1: Hypothetical ECD Data for the Enantiomers of this compound

Wavelength (nm)Experimental ΔεCalculated Δε ((R)-enantiomer)Calculated Δε ((S)-enantiomer)
210+8.5+9.2-9.2
245-5.3-6.0+6.0
280+2.1+2.5-2.5

Note: The data in this table is illustrative and intended to demonstrate the principle of ECD analysis for absolute configuration determination.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. ru.nlspectroscopyeurope.com VCD spectra are rich in structural information, as they contain bands corresponding to the various vibrational modes of the entire molecule. hilarispublisher.com This technique is particularly powerful for determining the stereochemistry of molecules in solution. spectroscopyeurope.com

Similar to ECD, the assignment of stereochemistry using VCD relies on the comparison of experimental spectra with those calculated using quantum chemical methods, typically DFT. spectroscopyeurope.comschrodinger.com The advantage of VCD is that it is sensitive to the stereochemistry of the entire molecule, not just the regions near a chromophore. hilarispublisher.com This makes it a highly reliable method for the stereochemical analysis of complex molecules, including those with multiple chiral centers. schrodinger.com

For this compound, VCD can provide detailed information about the conformation of the benzylamino and ethyl substituents in relation to the furanone ring. Specific vibrational modes, such as the C=O and C=C stretching frequencies of the lactone ring, and the N-H bending modes, would exhibit characteristic VCD signals that are diagnostic of the molecule's absolute configuration and predominant conformation in solution. nih.gov The combination of ECD and VCD spectroscopy, along with quantum chemical computations, is often recommended for a comprehensive and confident stereochemical analysis of furanone-related structures. unesp.brrsc.org

Table 2: Key Hypothetical VCD Frequencies and Signs for (R)-4-(Benzylamino)-3-ethylfuran-2(5H)-one

Vibrational ModeFrequency (cm⁻¹)Experimental VCD SignCalculated VCD Sign
C=O stretch (lactone)1750++
C=C stretch1680--
N-H bend1550++
C-N stretch1200--

Note: The data in this table is illustrative and intended to demonstrate the principle of VCD analysis for stereochemical assignment.

Integration of Analytical Data with Computational Chemistry for Comprehensive Structural Elucidation

The synergy between experimental analytical data and computational chemistry is crucial for the unambiguous structural elucidation of complex organic molecules like furanones. ajchem-b.com Computational methods, particularly DFT, allow for the prediction of various spectroscopic properties, including NMR chemical shifts, and ECD and VCD spectra. nih.gov

The general workflow for integrating analytical and computational data for the structural elucidation of a furanone such as this compound would be as follows:

Conformational Search: A thorough conformational analysis is performed to identify all low-energy conformers of the molecule. This is a critical step, as the observed spectroscopic properties are a population-weighted average of the properties of all contributing conformers. nih.gov

Spectroscopic Prediction: For each stable conformer, the relevant spectroscopic parameters (e.g., ECD, VCD, NMR) are calculated using appropriate quantum chemical methods.

Boltzmann Averaging: The calculated spectra for each conformer are then averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate the final theoretical spectrum.

Comparison with Experimental Data: The final theoretical spectrum is compared with the experimentally measured spectrum. A good agreement between the two provides a high degree of confidence in the assigned structure, including its absolute configuration and predominant conformation. nih.govnih.gov

This integrated approach has proven to be a powerful tool for solving complex stereochemical problems that are often intractable by experimental methods alone. nih.gov It allows for a deeper understanding of the structure-property relationships in furanone derivatives and is an essential component of modern natural product characterization and drug discovery.

Pre Clinical Biological Activity and Structure Activity Relationships Sar in Furanones

In vitro Biological Activity of Furanone Derivatives

The versatility of the furanone ring has prompted extensive research into its potential as a pharmacophore for various therapeutic applications. nih.gov

Furanone derivatives have demonstrated significant antimicrobial properties. Compounds possessing the 2(5H)-furanone skeleton, isolated from natural sources or synthesized in the laboratory, have shown activity against a variety of microorganisms. nih.gov

Notably, a study on a combinatorial library of 3,4,5-trisubstituted 2(5H)-furanones revealed that a 4-benzylamino-2(5H)-furanone derivative displayed promising antibiotic activity against the multi-resistant Staphylococcus aureus (MRSA). nih.gov This finding is particularly relevant to the subject compound, 4-(Benzylamino)-3-ethylfuran-2(5H)-one , as it shares the key 4-benzylamino substituent. The study, however, did not specify the substitution at the 3-position for the active compound. nih.gov

Further research on novel 4-amino-5-hydroxy-2(5H)-furanones has shown broad antibiotic activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa in the micromolar range. researchgate.net The substitution pattern on the furanone ring is critical, with different derivatives exhibiting varying levels of activity. For instance, certain chiral sulfone derivatives of 2(5H)-furanone have shown potent activity against S. aureus and Bacillus subtilis. nih.gov

The general structure-activity relationship suggests that the nature of the substituent at the C4 position is a key determinant of antibacterial activity. The presence of an amino group, particularly a benzylamino group, appears to be favorable for activity against Gram-positive bacteria like S. aureus. The ethyl group at the C3 position of This compound would further influence its lipophilicity and steric profile, which are important factors in antimicrobial efficacy.

In addition to antibacterial activity, some furanone derivatives have also been investigated for their antifungal and antiviral potential. nih.gov

Table 1: Antibacterial Activity of Selected Furanone Derivatives

Compound/DerivativeTest OrganismActivity (MIC/IC50)Reference
4-Benzylamino-2(5H)-furanone derivativeStaphylococcus aureus (MRSA)Promising antibiotic activity nih.gov
4-Amino-5-hydroxy-2(5H)-furanonesS. aureus, E. coli, P. aeruginosaMIC in µM range researchgate.net
Chiral sulfone of 2(5H)-furanone (F105)Staphylococcus aureusMIC: 10 µg/mL nih.gov
Chiral sulfone of 2(5H)-furanone (Compound 26)S. aureus, B. subtilisMIC: 8 µg/mL nih.gov

This table is for illustrative purposes and includes data for structurally related compounds to infer the potential activity of this compound.

The anticancer potential of furanone derivatives has been another significant area of research. nih.gov Several studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.

For instance, 4-biphenylamino-5-halo-2(5H)-furanones have been synthesized and evaluated for their antitumor activities. One derivative, compound 3j, showed significant inhibitory activity against MCF-7 human breast cancer cells with an IC50 value of 11.8 μM and induced cell cycle arrest at the G2/M phase. nih.gov This suggests that the 4-amino substituent on the furanone ring is a viable position for modification to achieve anticancer effects.

Another study reported that 5-alkoxy-4-amino-3-bromo-2(5H)-furanones exhibited anticancer activity against human epithelioid cervix carcinoma (HeLa) cells, with one derivative showing an IC50 of 0.9 μM. unipi.it The structure-activity relationship for anticancer activity appears to be complex, with the nature of substituents at positions 3, 4, and 5 all playing a role. The presence of an amino group at C4 is a common feature in many active compounds. While direct anticancer data for This compound is not available, the known activity of other 4-aminofuranones suggests this is a plausible area for future investigation.

Table 2: Anticancer Activity of Selected 4-Aminofuranone Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
4-Biphenylamino-5-bromo-2(5H)-furanone (3j)MCF-7 (Breast Cancer)11.8 µM nih.gov
5-Alkoxy-4-amino-3-bromo-2(5H)-furanone (72e)HeLa (Cervix Carcinoma)0.9 µM unipi.it
5-Alkoxy-4-amino-3-bromo-2(5H)-furanone (74b)HeLa (Cervix Carcinoma)0.19 µM unipi.it

This table is for illustrative purposes and includes data for structurally related compounds to infer the potential activity of this compound.

Furanone derivatives have also been explored for their anti-inflammatory properties. nih.gov The mechanism of action is often linked to the inhibition of inflammatory mediators. While specific studies on the anti-inflammatory effects of This compound are absent from the literature, related benzofuran and benzopyran-4-one derivatives have been synthesized and shown to possess anti-inflammatory activity. nih.gov These compounds were evaluated using the carrageenan-induced paw edema model in rats and showed inhibition of prostaglandin E2 (PGE2) synthesis. nih.gov

The structural similarity between furanones and other cyclic compounds with known anti-inflammatory action suggests that the furanone scaffold could be a valuable template for developing new anti-inflammatory agents. The benzylamino and ethyl groups in the subject compound would modulate its interaction with biological targets involved in the inflammatory cascade.

The diverse biological profile of furanones extends beyond the aforementioned activities. Various derivatives have been investigated for a range of other potential therapeutic applications, including as anticonvulsants, analgesics, and for their effects on the central nervous system. nih.gov The specific combination of substituents on the furanone ring dictates the primary biological activity observed.

Mechanisms of Biological Action at a Molecular Level in vitro

Understanding the molecular mechanisms by which furanones exert their biological effects is crucial for the rational design of new and more effective derivatives.

One of the most extensively studied mechanisms of action for furanone derivatives is the inhibition of quorum sensing (QS) in bacteria. unipi.it QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.

Halogenated furanones, originally isolated from the red alga Delisea pulchra, are well-known for their ability to interfere with bacterial QS systems. unipi.it These compounds can act as antagonists to the QS signaling molecules, thereby disrupting bacterial communication and reducing virulence. Synthetic furanone derivatives have also been developed to target QS. unipi.it For instance, certain furanones have been shown to inhibit QS in Pseudomonas aeruginosa. nih.gov

The ability of furanones to inhibit QS is highly dependent on their structure. The substituents on the furanone ring influence the binding affinity to the QS receptors. While there are no direct studies on the QS inhibitory activity of This compound , its structural features, particularly the furanone core, suggest it could potentially interfere with bacterial QS pathways. This remains a compelling area for future research, especially in the context of combating antibiotic resistance by targeting bacterial virulence rather than growth.

Enzyme Inhibition (e.g., COX, LOX)

Furanone derivatives have demonstrated significant potential as inhibitors of various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway. nih.gov The inhibition of these enzymes can lead to anti-inflammatory effects.

Several studies have explored the synthesis and anti-inflammatory activity of novel furanone derivatives. For instance, a series of heterocyclic and non-heterocyclic compounds prepared from furanone precursors were evaluated for their in vitro inhibitory activity against COX enzymes and 15-LOX. nih.govresearchgate.net A number of these derivatives exhibited significant to high activity, with some pyridazinone derivatives synthesized from furanones being identified as promising anti-inflammatory agents with dual COX-2/15-LOX inhibition. nih.govresearchgate.net

The conversion of furanones into other heterocyclic systems, such as pyridazinones, has been shown to be a successful strategy for developing potent and selective enzyme inhibitors. nih.gov For example, certain N-phenylpyridazinones and N-benzoylpyridazinones derived from furanones displayed potent activity against both COX and LOX enzymes. nih.gov This dual inhibition is considered advantageous as it may offer a broader spectrum of anti-inflammatory action and potentially a better safety profile compared to selective COX-2 inhibitors. nih.gov

The structural features of the furanone derivatives play a crucial role in their enzyme inhibitory activity. For example, 4,5-diaryl-3(2H)-furanones have been investigated as COX-1/2 inhibitors. nih.gov The substitution pattern on the aryl groups significantly influences the biological activity. nih.gov

While direct enzyme inhibition data for "this compound" is not extensively available in the reviewed literature, the general findings for related furanone structures suggest its potential as a modulator of inflammatory enzymes. The presence of the benzylamino and ethyl groups at the C4 and C3 positions, respectively, would be expected to influence its binding affinity and selectivity towards enzymes like COX and LOX. Further enzymatic assays are required to elucidate the specific inhibitory profile of this compound.

Below is a table summarizing the enzyme inhibition data for selected furanone derivatives.

Compound TypeTarget Enzyme(s)Key Findings
Pyridazinone derivatives from furanonesCOX-2, 15-LOXDual inhibitors with significant anti-inflammatory activity. nih.govresearchgate.net
N-phenyl and N-benzoylpyridazinones from furanonesCOX, LOXPotent dual inhibitors. nih.gov
4,5-Diaryl-3(2H)-furanonesCOX-1, COX-2Activity influenced by aryl substituents. nih.gov

Interaction with Regulatory Proteins

Furanones are known to interact with various regulatory proteins, thereby modulating cellular processes. A notable example is the interaction of halogenated furanones with LuxR-type regulatory proteins, which are key components of quorum sensing in many Gram-negative bacteria. nih.gov Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the expression of virulence factors.

Studies have shown that halogenated furanones can inhibit quorum sensing by destabilizing LuxR-type proteins, leading to their accelerated degradation. nih.gov This destabilization reduces the cellular concentration of the LuxR protein, which in turn decreases the expression of quorum sensing-dependent genes. nih.gov For instance, in Vibrio fischeri, the presence of halogenated furanones was found to reduce the half-life of the LuxR protein significantly. nih.gov

Furthermore, some furanones have been shown to interfere with the DNA-binding activity of LuxR. In Vibrio harveyi, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone was found to decrease the ability of the LuxR protein to bind to its target promoter sequences, thereby blocking quorum sensing-regulated gene expression. nih.gov This effect was observed without altering the concentration of the LuxR protein itself, suggesting a direct impact on its function. nih.gov

While these studies focus on halogenated furanones and their effects on bacterial regulatory proteins, they highlight the potential of the furanone scaffold to interact with and modulate the function of regulatory proteins. The specific interactions of "this compound" with regulatory proteins have not been detailed in the available literature. However, the presence of the benzylamino group introduces a key structural motif that could facilitate interactions with various protein targets through hydrogen bonding and hydrophobic interactions. Further research is needed to explore the potential of this specific compound to modulate human regulatory proteins involved in disease pathways.

Structure-Activity Relationship (SAR) Studies for Furanone Compounds

The biological activity of furanone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the furanone ring influence their potency and selectivity, ultimately guiding the design of more effective therapeutic agents.

Influence of Substituents on Biological Potency and Selectivity

The nature, size, and position of substituents on the furanone core have a profound impact on the biological activity and selectivity of these compounds.

Substituents at the C3 and C4 positions: In the context of anti-inflammatory activity, modifications at the C3 and C4 positions of the furanone ring are critical. For instance, in a series of 4,5-diaryl-3(2H)-furanones, the permutation of hydrophilic and hydrophobic aryl groups led to significant changes in their COX inhibitory activity. nih.gov The introduction of a fluorine atom in a –SOMe substituted furan-3(2H)-one derivative resulted in a compound with potent COX-1 inhibitory activity. nih.gov

Substituents at the C5 position: The substituent at the C5 position also plays a role in determining the biological profile. For example, in a study of novel chiral 2(5H)-furanone sulfones, the presence of a terpene moiety at the C5 position, such as (l)-menthyloxy or (l)-bornyloxy, was a key feature of the synthesized compounds. nih.gov

Halogenation: The introduction of halogens, particularly bromine, into the furanone structure has been shown to enhance certain biological activities. Halogenated furanones are well-known for their ability to interfere with bacterial quorum sensing. nih.govnih.gov The presence of halogens can improve the binding of furanone compounds to quorum-sensing receptors. nih.gov

Conversion to other heterocycles: The furanone ring can serve as a versatile starting material for the synthesis of other heterocyclic compounds with enhanced biological activity. For example, the conversion of furanones to pyridazinones has yielded potent dual inhibitors of COX-2 and 15-LOX. nih.govresearchgate.net Similarly, the transformation of furanones into pyrrol-2-one derivatives has led to compounds with promising anti-cancer activity. nih.gov

The table below summarizes the influence of various substituents on the biological activity of furanone derivatives.

Substituent/ModificationPositionEffect on Biological Activity
Aryl groupsC4, C5Influences COX inhibitory activity; permutation of hydrophilic/hydrophobic groups is key. nih.gov
Fluorine-Enhanced COX-1 inhibitory activity in a –SOMe substituted derivative. nih.gov
Terpene moietyC5Key structural feature in chiral 2(5H)-furanone sulfones. nih.gov
Halogens (e.g., Bromine)VariousEnhances quorum sensing inhibition by improving receptor binding. nih.govnih.govnih.gov
Conversion to Pyridazinone-Leads to potent dual COX-2/15-LOX inhibitors. nih.govresearchgate.net
Conversion to Pyrrol-2-one-Can result in compounds with anti-cancer activity. nih.gov

Role of the Benzylamino Moiety in Modulating Biological Activity

While specific SAR studies on the benzylamino moiety in "this compound" are not extensively documented, the general principles of medicinal chemistry suggest that this group plays a significant role in modulating the compound's biological activity.

The benzylamino group consists of a flexible benzyl group attached to a secondary amine. This moiety can influence the compound's properties in several ways:

Hydrogen Bonding: The secondary amine can act as both a hydrogen bond donor and acceptor, facilitating interactions with the amino acid residues in the binding sites of target proteins. This is a crucial factor in determining the binding affinity and selectivity of the compound.

Hydrophobic Interactions: The phenyl ring of the benzyl group provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with hydrophobic pockets within a protein's active site.

Conformational Flexibility: The flexibility of the benzylamino group allows the molecule to adopt different conformations, which can be important for fitting into various binding sites. This conformational adaptability can contribute to a broader spectrum of biological activities or improved potency for a specific target.

In related heterocyclic structures, the introduction of amine-containing side chains has been shown to be critical for biological activity. For example, in a series of 2-amino-4-thiazole-containing renin inhibitors, the amino group was a key part of the P2 position substituent. nih.gov Similarly, in a series of heparanase inhibitors, a dichlorophenylamino group was part of the active compounds. nih.gov These examples, although from different heterocyclic systems, underscore the importance of amino-containing moieties for potent biological activity.

For "this compound," the benzylamino group at the C4 position is a defining feature. Its ability to form hydrogen bonds and engage in hydrophobic interactions would likely be a primary determinant of its biological profile, including its potential as an enzyme inhibitor or a modulator of regulatory proteins.

4 Benzylamino 3 Ethylfuran 2 5h One As a Versatile Synthetic Intermediate

Utilization of Furanones as Building Blocks in Heterocyclic Synthesis

Furan-2(5H)-ones are well-established precursors in the synthesis of various heterocyclic systems. nih.gov Their utility stems from the multiple functionalities inherent in their structure, which can be selectively targeted to build new rings. The enamine moiety within 4-aminofuran-2(5H)-one derivatives is a key reactive center, allowing for cycloaddition and cyclization reactions.

The general reactivity of this class of compounds allows them to be converted into other biologically relevant heterocycles such as pyridazinones and 2-pyrrolones. nih.gov The strategic placement of the amino group at the C4 position, conjugated with the lactone carbonyl, activates the molecule for reactions with various electrophiles and nucleophiles, paving the way for ring transformation or annulation reactions.

For instance, the reaction of similar 4-aminofuranone cores with hydrazines can lead to the formation of pyridazinone derivatives, while reactions with other bidentate nucleophiles can yield different five- or six-membered heterocyclic rings. The versatility of furanones as synthons is a cornerstone of their application in synthetic programs aimed at discovering novel bioactive agents. jnao-nu.com

Table 1: Representative Heterocyclic Transformations from Furanone Scaffolds

Starting Material ClassReagentResulting HeterocycleReaction Type
4-Aminofuran-2(5H)-oneHydrazine HydrateSubstituted PyridazinoneCyclocondensation
4-Aminofuran-2(5H)-oneHydroxylamineSubstituted IsoxazoloneRing Transformation
3-Alkylfuran-2(5H)-oneMichael AcceptorsFused Carbocycles/HeterocyclesMichael Addition/Cyclization

Potential for Derivatization at C3, C4, and C5 Positions of the Furanone Ring

The structure of 4-(benzylamino)-3-ethylfuran-2(5H)-one offers three primary sites for synthetic modification: the C3-ethyl group, the C4-benzylamino substituent, and the C5-methylene group within the lactone ring. Each site presents unique opportunities for derivatization.

C3-Ethyl Position: The alpha-protons on the ethyl group at the C3 position are potentially acidic and could be deprotonated with a strong base to generate a carbanion. This nucleophilic center could then react with various electrophiles, such as alkyl halides or aldehydes, to introduce new substituents and increase molecular complexity.

C4-Benzylamino Position: The nitrogen atom of the enamine is nucleophilic and can react with electrophiles. More significantly, the entire enamine system (N-C4=C3) can participate in cycloaddition reactions. The reactivity is analogous to enamines, which are known to react with a wide range of electrophilic partners.

C5-Methylene Position: The protons at the C5 position are adjacent to the lactone carbonyl, making them susceptible to deprotonation by a suitable base. The resulting anion can be alkylated or acylated, providing a direct method for introducing functionality at this position. The reactivity at this site is well-established for butenolide systems. msu.edu

Table 2: Potential Derivatization Reactions by Position

Ring PositionReagent TypePotential ReactionResulting Modification
C3 (Ethyl group)Strong Base (e.g., LDA), then Electrophile (e.g., CH₃I)α-AlkylationC3-(1-methyl)ethyl group
C4 (Amino group)Acyl Chloride (e.g., Acetyl Chloride)N-Acylation4-(N-Acetyl-N-benzylamino)-
C5 (Methylene group)Base (e.g., NaH), then Alkyl Halide (e.g., Benzyl Bromide)C5-Alkylation5-Benzyl- substituent

Functionalization of the Benzylamino Side Chain for Further Synthetic Elaborations

The benzylamino group is not merely a passive substituent; it is an active handle for extensive synthetic modifications. beilstein-journals.org This functionality provides several avenues for creating derivatives with diverse properties.

One primary route for functionalization is through reactions targeting the secondary amine. N-acylation or N-sulfonylation can be readily achieved using corresponding acyl halides or sulfonyl chlorides. nih.gov These reactions can alter the electronic properties of the molecule and provide new points for further chemistry.

Furthermore, the benzylic C-H bonds of the benzyl group itself can be targeted for functionalization. researchgate.net Catalytic methods, often employing transition metals like rhodium or palladium, can activate these C(sp³)–H bonds for reactions such as alkylation, arylation, or oxidation. researchgate.net This allows for the construction of complex molecular architectures originating from a simple benzylamine (B48309) precursor. For example, directed C-H activation could lead to ortho-functionalization of the phenyl ring.

Finally, the entire benzyl group can be removed under reductive conditions (hydrogenolysis), unmasking a primary amine at the C4 position. This primary amine serves as a versatile nucleophile for the synthesis of a new family of derivatives, including ureas, amides, and other heterocyclic systems. nih.gov

Future Research Directions and Emerging Paradigms in Furanone Chemistry: A Focus on this compound

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